molecular formula C7H12N2O B3221322 (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine CAS No. 1206972-55-5

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine

Cat. No.: B3221322
CAS No.: 1206972-55-5
M. Wt: 140.18
InChI Key: IDASPJREHJWRRE-UHFFFAOYSA-N
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Description

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors One common method is the reaction of 2-amino-2-methylpropanol with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazole ring

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the methanamine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.

    Reduction: Reductive amination is typically carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The methanamine group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethyl-5-methyl-1,3-oxazol-4-yl)methanamine
  • 2-Ethyl-4,5-dimethyl-1,3-oxazole
  • (2-Ethyl-1,3-oxazol-5-yl)methanamine

Uniqueness

(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

(2-ethyl-4-methyl-1,3-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-7-9-5(2)6(4-8)10-7/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDASPJREHJWRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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